molecular formula C26H19BrF3N5O4 B11677464 5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11677464
M. Wt: 602.4 g/mol
InChI Key: BKMHVIQLZFUYSX-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-N-(3-NITRO-5-PHENOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromophenyl, nitrophenyl, phenoxy, and trifluoromethyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-N-(3-NITRO-5-PHENOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the nitrophenyl group: This can be done through a nitration reaction, where a nitro group is introduced to the phenyl ring.

    Incorporation of the phenoxy group: This step may involve a nucleophilic substitution reaction.

    Addition of the trifluoromethyl group: This can be achieved using trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-N-(3-NITRO-5-PHENOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-BROMOPHENYL)-N-(3-NITRO-5-PHENOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-N-(3-NITRO-5-PHENOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 5-BROMO-3-NITRO-1,2,4-TRIAZOLE

Uniqueness

5-(4-BROMOPHENYL)-N-(3-NITRO-5-PHENOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural complexity and potential for diverse interactions make it a valuable compound for research and development.

Properties

Molecular Formula

C26H19BrF3N5O4

Molecular Weight

602.4 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H19BrF3N5O4/c27-16-8-6-15(7-9-16)21-13-23(26(28,29)30)34-24(32-21)14-22(33-34)25(36)31-17-10-18(35(37)38)12-20(11-17)39-19-4-2-1-3-5-19/h1-12,14,21,23,32H,13H2,(H,31,36)

InChI Key

BKMHVIQLZFUYSX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC(=CC(=C3)OC4=CC=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Br

Origin of Product

United States

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